molecular formula C8H8FN B12967474 2-Fluoro-5-methyl-4-vinylpyridine

2-Fluoro-5-methyl-4-vinylpyridine

Cat. No.: B12967474
M. Wt: 137.15 g/mol
InChI Key: HGYSGLLBXNPZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methyl-4-vinylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Fluoro-5-methyl-4-vinylpyridine, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at high temperatures (450–500°C) . Another method includes the use of 3-bromo-2-nitropyridine reacting with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions depends on the specific substitution pattern desired on the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-vinylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Fluoro-5-methyl-4-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-vinylpyridine involves its interaction with molecular targets through its fluorine atom, which can influence the electronic distribution in the molecule. This interaction can affect various biological pathways and molecular targets, making it useful in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

Uniqueness

2-Fluoro-5-methyl-4-vinylpyridine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

4-ethenyl-2-fluoro-5-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3

InChI Key

HGYSGLLBXNPZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.